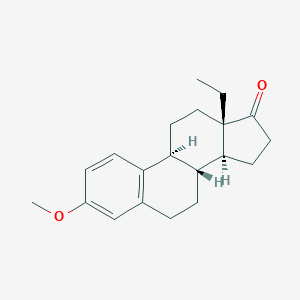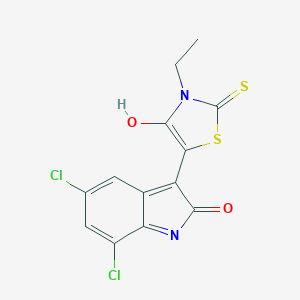![molecular formula C6H8N2 B042012 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole CAS No. 107862-65-7](/img/structure/B42012.png)
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole
説明
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole is a chemical compound with the CAS Number 107862-65-7 . It has a molecular weight of 108.14 .
Synthesis Analysis
The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole and its analogues has been reported in the literature . The synthesis involves the use of pyrazole-based inhibitors of the TGF-beta type I receptor kinase domain (TbetaR-I) .Molecular Structure Analysis
The InChI code for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole is 1S/C6H8N2/c1-2-6-3-4-7-8(6)5-1/h3-4H,1-2,5H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole is a liquid at room temperature . It has a molecular weight of 108.14 .科学的研究の応用
Anticoagulant Therapy
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole: derivatives have been studied for their potential as dual inhibitors of blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, and their inhibition can suppress thrombosis while minimizing effects on normal hemostasis. The synthesis of these derivatives involves combining pyrroloquinolinone and thiazole fragments, which could lead to a new generation of anticoagulants.
Anti-inflammatory and Analgesic Applications
Compounds derived from 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole have been used in the preparation of withasomnine molecules and pyrazole alkaloids. These molecules have applications towards developing anti-inflammatory compounds and analgesics, indicating their potential in pain management and inflammation control .
Antitumor Activity
Certain functional derivatives of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole have shown promise in antitumor activity. This pharmacophore has been part of compounds that exhibit properties potentially useful in cancer therapy .
Antimicrobial and Antifungal Properties
The heterocyclic fragment of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole has been identified in compounds with antimicrobial and antifungal activities. This suggests its utility in developing treatments for various infections .
Antiviral and Antioxidant Uses
Research indicates that derivatives of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole may possess antiviral and antioxidant activities. These properties are essential for developing drugs that can combat viral infections and oxidative stress-related diseases .
Angiogenesis Inhibition
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole: is also a key molecule in the development of angiogenesis inhibitors. These inhibitors can block the growth of new blood vessels, which is a critical process in tumor growth and metastasis .
Organic Synthesis Intermediates
In organic synthesis, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole serves as an intermediate in the preparation of various biologically active molecules. Its versatility in chemical reactions makes it a valuable compound in medicinal chemistry research .
Safety And Hazards
特性
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-3-4-7-8(6)5-1/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKUERRPRLVSLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=NN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454120 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | |
CAS RN |
107862-65-7 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles that make them interesting for medicinal chemistry?
A1: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles are bicyclic heterocycles that offer diverse possibilities for structural modifications. Researchers have explored the introduction of aryl and heteroaryl substituents at various positions of the core scaffold. [, ] This flexibility in structural design allows for fine-tuning the compound's properties to target specific biological pathways.
Q2: Can you provide an example of a specific biological target that 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives have been investigated against?
A2: Yes, research has shown that certain 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives demonstrate inhibitory activity against ALK5 kinase. [, ] ALK5 kinase plays a crucial role in the TGF-beta signaling pathway, which is involved in various cellular processes, including cell growth and differentiation. Dysregulation of this pathway is implicated in several diseases, making ALK5 kinase an attractive target for drug discovery.
Q3: How does the substitution pattern on the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold influence its biological activity?
A3: Structure-activity relationship (SAR) studies have revealed that the type and position of substituents significantly impact the inhibitory activity of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles against targets like ALK5 kinase. For instance, the presence of aryl or heteroaryl groups at specific positions on the scaffold has been linked to enhanced potency. [, ] These findings underscore the importance of systematic modifications to optimize the biological activity of this class of compounds.
Q4: What synthetic strategies are commonly employed to access diversely substituted 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles?
A4: Several synthetic approaches have been developed, with two notable routes highlighted in the literature:
- Palladium-Catalyzed Cross-Coupling Reactions: This method allows for the direct arylation or heteroarylation of the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole core structure through C-H activation, offering a versatile strategy for introducing diverse substituents. []
- Intramolecular Cycloaddition Reactions: Researchers have utilized microwave irradiation to induce intramolecular [3+2] cycloaddition of nitrile-imine intermediates, leading to the formation of the desired 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold. [] This approach allows for the construction of structurally complex derivatives, including those with fused rings.
Q5: Beyond their potential therapeutic applications, have 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles been explored for other uses?
A5: Yes, one study highlights the selective hydrolysis of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate as a key step in the synthesis of bicyclic heteroaryl-substituted 6-alkylidene penems. [] Penems belong to the β-lactam family of antibiotics, suggesting that 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles could serve as valuable intermediates in the preparation of other biologically active compounds.
Q6: Are there any known challenges or limitations associated with the development of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles as potential drug candidates?
A6: While the research highlights promising aspects of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles, further investigation is necessary to address potential challenges:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





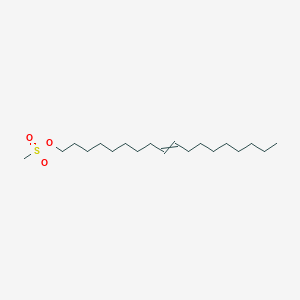
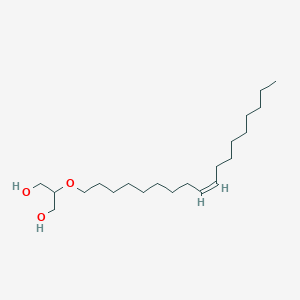
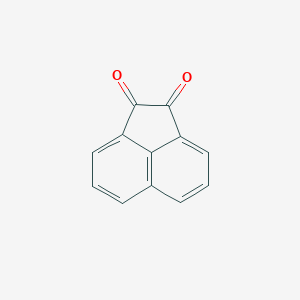
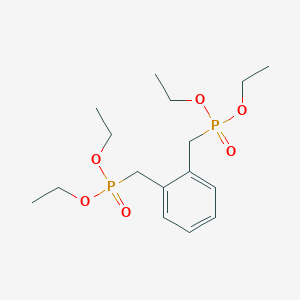
![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)



